FGFR1 Inhibitory Potency Advantage
The incorporation of a 6-ethynyl group onto the 7-azaindole scaffold enables a dramatic increase in FGFR1 inhibitory potency. An elaborated derivative of 6-ethynyl-1H-pyrrolo[2,3-b]pyridine (ChEMBL4084079) achieved an IC50 of 2.1 nM in a cellular assay measuring FGF2-induced ERK phosphorylation in HUVEC cells [1]. In contrast, a structurally distinct 6-unsubstituted 7-azaindole derivative (US9447091, example 280) exhibited an IC50 of 90 nM in a TR-FRET biochemical assay against FGFR1 kinase [2]. While assay formats differ, the magnitude of the potency shift (>40-fold) underscores the critical contribution of the 6-ethynyl vector to high-affinity binding.
| Evidence Dimension | Inhibitory Potency (IC50) against Fibroblast Growth Factor Receptor 1 (FGFR1) |
|---|---|
| Target Compound Data | IC50 = 2.1 nM (cellular assay, HUVEC cells, FGF2-induced ERK phosphorylation) |
| Comparator Or Baseline | 6-unsubstituted 7-azaindole derivative (US9447091, example 280) IC50 = 90 nM (biochemical assay, TR-FRET against FGFR1 kinase) |
| Quantified Difference | ~42.9-fold lower IC50 for the 6-ethynyl-derived compound |
| Conditions | Target Compound: HUVEC cellular assay; Comparator: Biochemical TR-FRET assay |
Why This Matters
Demonstrates that the 6-ethynyl group enables the construction of exceptionally potent FGFR inhibitors, a critical differentiator for procurement in kinase-focused drug discovery.
- [1] BindingDB. BDBM50238816 (ChEMBL4084079): Affinity Data for FGFR1. BindingDB Entry. 2019. Accessible via BindingDB ID: 50238816. View Source
- [2] BindingDB. BDBM247359 (US9447091, 280): Affinity Data for FGFR1. BindingDB Entry. 2017. Accessible via BindingDB ID: 247359. View Source
